molecular formula C13H12ClNS B3041092 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 260545-75-3

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B3041092
CAS RN: 260545-75-3
M. Wt: 249.76 g/mol
InChI Key: KRPWVUUKZKNQCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, a conventional method involves refluxing compound 7 with benzylidine malononitrile in ethanol containing piperidine. The solid product precipitated during reflux is filtered, dried, and recrystallized to yield the desired compound .


Chemical Reactions Analysis

  • Antiviral Activity : Certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, including methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, demonstrated inhibitory activity against influenza A .
  • Anti-Inflammatory and Analgesic Activities : Compounds containing the indole nucleus, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, exhibited anti-inflammatory and analgesic effects .

Scientific Research Applications

Chemical Synthesis and Cyclization

1-(4-Chlorophenyl)-2-(5-chloro-2-thienylmethyl)methylaminoethanol, a derivative of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, is used in acid-catalyzed cyclization to produce spirothiolenone and tetrahydrothieno[2,3-c]-pyridines. These processes involve trifluoroacetic acid and demonstrate the compound's role in generating cyclic structures through acid-catalyzed reactions (Schneider & Pook, 1986).

Heterocyclic Nucleus in Drug Development

4,5,6,7-Tetrahydrothieno pyridine, a core component of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, has been widely explored in the synthesis and evaluation of various biological activities. This class of compounds has been instrumental in the development of numerous drug molecules, with several analogs showing potent biological activities. This demonstrates its importance as a heterocyclic nucleus in drug development (Sangshetti et al., 2014).

Synthesis of Isomeric and Derivative Compounds

The synthesis of methylα-(2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridin-6(7H)-acetate hydrochloride, an isomer of clopidogrel hydrogen sulfate, involves 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This process highlights the compound's role in the synthesis of positional isomers and derivative compounds, crucial in pharmaceutical chemistry (Zou Jiang et al., 2010).

Antitumor and Antimicrobial Properties

Research on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, revealed notable anticancer and antimicrobial activities. This suggests the compound's utility in creating agents with potential for combating cancer and microbial infections (Katariya et al., 2021).

Molecular Docking and Bronchodilatory Activity

The molecular structure studies of novel bronchodilatory-active 4-azafluorenes, which include 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, demonstrate the compound's role in bronchodilation, potentially offering new therapeutic avenues for respiratory conditions (Girgis et al., 2016).

Anticonvulsant Activities

The synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,3-c]pyridines and related compounds, including 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, have shown significant potential in treating convulsions and seizures. This research contributes to our understanding of how these compounds can be used in neurology and pharmacology (Ohkubo et al., 1996).

properties

IUPAC Name

7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWVUUKZKNQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Synthesis routes and methods

Procedure details

2-(3-Thienyl)ethanamine (3.15 g) and 4-chlorobenzaldehyde (3.5 g) were mixed without solvent resulting in dissolution af the crystals of the amine followed by precipitation of slightly yellow crystals. The mixture was left at RT for 4 h. Trifluoroacetic acid (20 ml) was added and the mixture stirred overnight at RT.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
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7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
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7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
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7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
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7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 6
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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